molecular formula C12H21NO5 B6305877 1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate CAS No. 1975992-77-8

1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B6305877
CAS No.: 1975992-77-8
M. Wt: 259.30 g/mol
InChI Key: CTBPJCTYTFHHRY-QPUJVOFHSA-N
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Description

The compound “1-(t-Butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate” is an organic compound . It’s a type of substituted cyclohexane . The compound has a complex structure with multiple functional groups, including a t-butyl group, a methyl group, and a hydroxy group .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. The general principle for the synthesis of substituted cyclohexanes involves placing the substituent in the equatorial position to minimize steric strain . The larger the size of the substituent, the greater the interaction is. For t-butylcyclohexane, the conformation with the t-butyl group in the equatorial position is more stable .


Molecular Structure Analysis

The molecular structure of this compound is determined by its conformation. Substituents prefer equatorial rather than axial positions to minimize the steric strain created by 1,3-diaxial interactions . The more stable conformation will place the larger substituent in the equatorial position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For instance, the presence of the hydroxy group could potentially make it polar, influencing its solubility in different solvents . The exact properties would need to be determined experimentally .

Safety and Hazards

The safety data for this product is currently unavailable online . It’s always important to handle chemicals with appropriate safety measures, including using personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h8,14H,6-7H2,1-5H3/t8-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBPJCTYTFHHRY-QPUJVOFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H](CN1C(=O)OC(C)(C)C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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